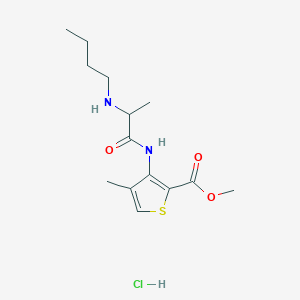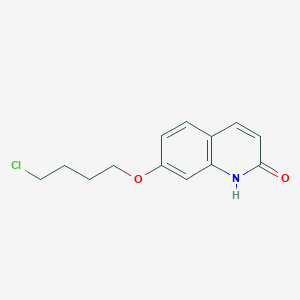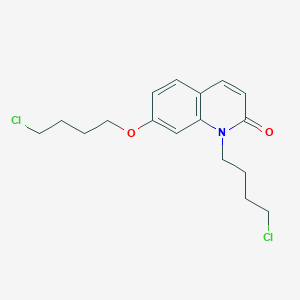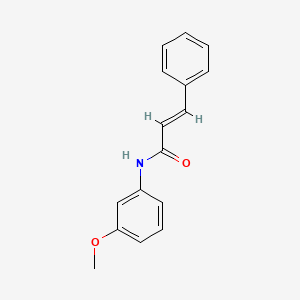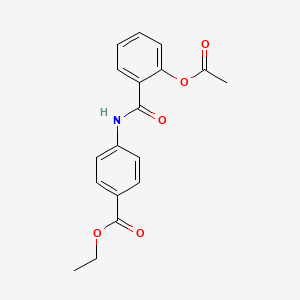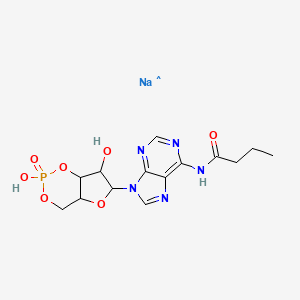
Medetomidine Impurity 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Medetomidine Impurity 5 involves several steps, starting from the appropriate precursors. One common synthetic route includes the Wittig olefination of phenylimidazolylketones, followed by hydrogenation processes . The reaction conditions are typically mild, and the process yields a relatively good amount of the desired product. Industrial production methods often involve the use of high-purity reagents and controlled environments to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Medetomidine Impurity 5 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as manganese dioxide.
Reduction: Hydrogenation is a common reduction method used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include acetonitrile, methanol, and sodium dihydrogen phosphate buffer . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medetomidine Impurity 5 has several scientific research applications:
Biology: The compound is used in studies related to the metabolic pathways and pharmacokinetics of Medetomidine.
Mechanism of Action
Medetomidine Impurity 5, like Medetomidine, acts as an alpha-2 adrenergic receptor agonist. It inhibits the catecholamine-induced activation of adenylate cyclase through G proteins, leading to sedative and analgesic effects . The primary molecular targets are the alpha-2A, alpha-2B, and alpha-2C adrenergic receptors .
Comparison with Similar Compounds
Medetomidine Impurity 5 is similar to other alpha-2 adrenergic agonists, such as:
Dexmedetomidine: A more selective and potent alpha-2 adrenergic agonist used in human medicine.
Xylazine: Another veterinary sedative with similar pharmacological properties but lower potency.
The uniqueness of this compound lies in its specific use as a reference standard for analytical and quality control purposes in the production of Medetomidine .
Properties
CAS No. |
138867-04-6 |
|---|---|
Molecular Formula |
C20H31N3O3SSi |
Molecular Weight |
421.64 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


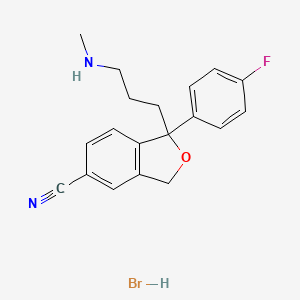
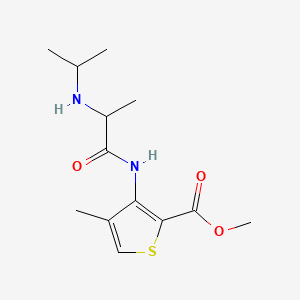
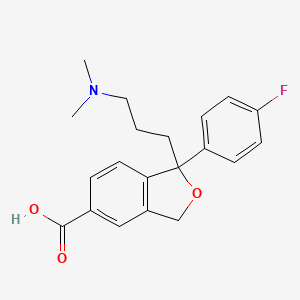
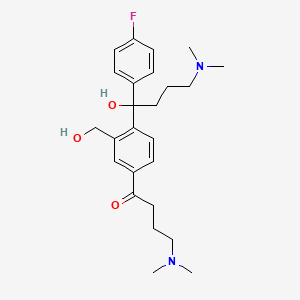

![5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol](/img/structure/B602197.png)
